4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine
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Overview
Description
The compound “4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine” is a complex organic molecule that contains a morpholine ring, a pyridine ring, and a boronic ester group. Morpholine is a common motif in pharmaceuticals and agrochemicals, pyridine is a basic heterocyclic compound, and boronic esters are important in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the appropriate pyridine and morpholine derivatives, possibly through a palladium-catalyzed cross-coupling reaction . The boronic ester group could be introduced using a compound like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, a pyridine ring, and a boronic ester group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The boronic ester group in this compound could potentially participate in Suzuki-Miyaura cross-coupling reactions . The morpholine and pyridine rings might also undergo various reactions depending on the conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing boronic ester groups typically have unique reactivity profiles .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization : A study detailed the synthesis, crystal structure, and DFT study of compounds similar to the query compound, focusing on boric acid ester intermediates with benzene rings. These compounds were obtained through a three-step substitution reaction, with their structures confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. The crystal structures were further validated by X-ray diffraction and compared with density functional theory (DFT) predictions (Huang et al., 2021).
DFT Studies for Molecular Insights : Another study conducted DFT calculations to analyze the molecular electrostatic potential and frontier molecular orbitals of similar compounds. This research helps in understanding the physicochemical properties of the compounds, contributing to their application in synthesis and material development (Huang et al., 2021).
Applications in Material Science and Chemistry
Building Blocks for Combinatorial Chemistry : The structural versatility of pyridinylboron derivatives, including similar compounds, has been highlighted as providing new opportunities in combinatorial chemistry. These compounds serve as bifunctional building blocks due to their unique reactivity and stability profiles, which are crucial for developing novel chemical libraries (Sopková-de Oliveira Santos et al., 2003).
Synthetic Methodologies : Research on the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides presents a methodological advancement in constructing boron-containing compounds. This technique is particularly relevant for synthesizing derivatives of the query compound for various scientific applications (Takagi & Yamakawa, 2013).
Medicinal Chemistry and Drug Discovery
- Antimicrobial Activities : Compounds structurally related to the query compound have been synthesized and evaluated for their antimicrobial activities. This research underscores the potential of such compounds in developing new antimicrobial agents, highlighting the broader significance of boronic esters in medicinal chemistry (Bayrak et al., 2009).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds containing the tetramethyl-1,3,2-dioxaborolane group are often used in borylation reactions .
Mode of Action
The compound may interact with its targets through a borylation mechanism. Borylation involves the addition of a boron atom to a molecule, often at a carbon atom . This can result in significant changes to the molecule’s reactivity and properties .
Biochemical Pathways
Borylated compounds are often used as intermediates in organic synthesis , suggesting that they may play a role in various biochemical pathways.
Pharmacokinetics
The compound’s physical properties, such as its boiling point and density , may influence its bioavailability.
Result of Action
The introduction of a boron atom can significantly alter a molecule’s reactivity, potentially leading to various downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound should be stored under inert gas and should avoid contact with air . Additionally, the compound may be sensitive to strong acids and oxidizing agents .
Properties
IUPAC Name |
4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-9-13(11-17-10-12)18-5-7-19-8-6-18/h9-11H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWSMAPMZRUIEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729212 |
Source
|
Record name | 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201644-33-8 |
Source
|
Record name | 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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